molecular formula C6H11BrClN B2973012 rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride CAS No. 2343963-87-9

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride

Cat. No.: B2973012
CAS No.: 2343963-87-9
M. Wt: 212.52
InChI Key: ZBAVDJCBQAUYNY-RWOHWRPJSA-N
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Description

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride is a bicyclic compound with a bromine atom and an azabicyclo structure. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride typically involves the bromination of a bicyclic precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of the bromine.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Addition Reactions: The bicyclic structure allows for addition reactions at the double bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile.

Scientific Research Applications

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride involves its interaction with specific molecular targets. The bromine atom and the azabicyclo structure allow it to bind to certain enzymes or receptors, potentially inhibiting or activating them. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,6S,7R)-2-oxobicyclo[4.1.0]heptane-7-carboxylic acid
  • rac-(1R,6S,7R)-Bicyclo[4.1.0]heptan-7-amine hydrochloride
  • rac-methyl (1R,6S,7R)-7-bromobicyclo[4.1.0]heptane-1-carboxylate

Uniqueness

rac-(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptanehydrochloride is unique due to its specific bromine substitution and azabicyclo structure, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(1R,6S,7R)-7-bromo-2-azabicyclo[4.1.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN.ClH/c7-5-4-2-1-3-8-6(4)5;/h4-6,8H,1-3H2;1H/t4-,5-,6-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBAVDJCBQAUYNY-RWOHWRPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@H]([C@@H]2Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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